1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one
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Description
1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H16F3N3O and its molecular weight is 383.374. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a wide range of applications in pharmaceuticals and agrochemicals . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
It is known that imidazole derivatives can interact with a variety of targets due to their versatile structure . The compound’s interaction with its targets could result in changes at the molecular level, leading to various biological effects.
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that imidazole derivatives can have a wide range of biological effects due to their versatile structure .
Properties
IUPAC Name |
1-methyl-3-[1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O/c1-26-11-5-8-16(20(26)28)19-25-17-9-2-3-10-18(17)27(19)13-14-6-4-7-15(12-14)21(22,23)24/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPQAJDSPODLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.